molecular formula C21H21N5O4 B2832047 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034594-21-1

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

カタログ番号 B2832047
CAS番号: 2034594-21-1
分子量: 407.43
InChIキー: WVKZZEOOFFEZML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

CYP1A2-Catalyzed Conversion of Dietary Heterocyclic Amines

This study focuses on the metabolism of dietary heterocyclic amines, specifically examining the role of CYP1A2 in the metabolic process in humans. While it does not directly address the compound , it provides insight into the metabolic pathways of similar heterocyclic compounds, suggesting areas of interest for further research on metabolism and enzyme activity related to novel compounds (Boobis et al., 1994).

Metabolites of HIV-1 Protease Inhibitor in Human Urine

This study examines the metabolism and identification of metabolites for an HIV-1 protease inhibitor, showcasing the process of identifying and characterizing metabolites of pharmacologically active compounds. The methods and findings might be relevant for understanding how novel compounds, such as the one , could be metabolized and detected in biological systems (Balani et al., 1995).

Pharmacokinetics of Janus Tyrosine Kinase Inhibitor

This research investigates the metabolism, excretion, and pharmacokinetics of a selective Janus tyrosine kinase inhibitor, highlighting the pharmacokinetic profile of a novel drug. Understanding the pharmacokinetics of novel compounds is crucial for their development and application in scientific research and therapeutic use (Shilling et al., 2010).

特性

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c27-19-8-2-10-25(19)16-6-1-5-15(13-16)24-21(29)20(28)22-14-17(18-7-3-12-30-18)26-11-4-9-23-26/h1,3-7,9,11-13,17H,2,8,10,14H2,(H,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKZZEOOFFEZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。